Swertiamarin

Catalog No.
S544290
CAS No.
17388-39-5
M.F
C16H22O10
M. Wt
374.34 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Swertiamarin

CAS Number

17388-39-5

Product Name

Swertiamarin

IUPAC Name

(3S,4R,4aR)-4-ethenyl-4a-hydroxy-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4,5,6-tetrahydropyrano[3,4-c]pyran-8-one

Molecular Formula

C16H22O10

Molecular Weight

374.34 g/mol

InChI

InChI=1S/C16H22O10/c1-2-7-14(24-6-8-13(21)23-4-3-16(7,8)22)26-15-12(20)11(19)10(18)9(5-17)25-15/h2,6-7,9-12,14-15,17-20,22H,1,3-5H2/t7-,9+,10+,11-,12+,14-,15-,16+/m0/s1

InChI Key

HEYZWPRKKUGDCR-QBXMEVCASA-N

SMILES

Array

solubility

Soluble in DMSO

Synonyms

swertiamarin, swertiamaroside

Canonical SMILES

C=CC1C(OC=C2C1(CCOC2=O)O)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

C=C[C@H]1[C@@H](OC=C2[C@]1(CCOC2=O)O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

The exact mass of the compound Swertiamarin is 374.1213 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Glycosides - Glucosides - Iridoid Glucosides - Supplementary Records. It belongs to the ontological category of glycoside in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Swertiamarin is a major bioactive secoiridoid glycoside predominantly isolated from plants of the Gentianaceae family, such as *Swertia chirata* and *Enicostemma littorale*. It is recognized for a range of pharmacological activities, with hepatoprotective and antidiabetic effects being the most extensively documented. The compound's value in research and development is linked to its role as a precursor to the active metabolite gentianine and its function as a key quantitative marker for the standardization of herbal extracts. Due to its specific physicochemical properties and biological activity profile, direct substitution with other natural compounds or crude extracts often fails to yield comparable and reproducible results.

Choosing a substitute for pure Swertiamarin, such as a crude plant extract or a related secoiridoid like gentiopicroside, introduces significant variability that can compromise experimental and process outcomes. Crude extracts contain a complex mixture of compounds, including mangiferin, which can have antagonistic CNS effects to Swertiamarin, confounding neuropharmacological studies. Furthermore, pharmacokinetic profiles differ substantially among secoiridoids; for instance, when administered as part of a multi-component formula, Swertiamarin exhibits a much lower area under the curve (AUC) compared to gentiopicroside, indicating profound differences in absorption and bioavailability that make them non-equivalent in vivo. The use of highly purified Swertiamarin (e.g., ≥95%) is therefore critical for achieving dose-dependent reproducibility and isolating its specific biological effects without interference from confounding phytochemicals.

Superior In Vitro ROS Scavenging in Hepatocytes Compared to Standard Benchmarks

In an in vitro model of arachidonic acid-induced oxidative stress in HepG2 liver cells, pretreatment with Swertiamarin demonstrated the highest reduction in reactive oxygen species (ROS) among several secoiridoids and the industry-standard hepatoprotective agent, silymarin. Swertiamarin reduced ROS production by up to 60%, outperforming both gentiopicroside and sweroside, and showing a greater effect than silymarin under the tested conditions.

Evidence DimensionReduction of Reactive Oxygen Species (ROS)
Target Compound DataUp to 60% reduction
Comparator Or BaselineSilymarin, Gentiopicroside, Sweroside (all showed less than 60% reduction)
Quantified DifferenceHighest ROS reduction among all tested compounds, including silymarin.
Conditions20 µM compound pre-treatment in HepG2 cells exposed to arachidonic acid.

For researchers investigating oxidative stress-mediated liver injury, Swertiamarin offers a more potent tool for ROS scavenging in vitro than the commonly used benchmark, silymarin.

Distinct In Vitro α-Glucosidase Inhibition Profile Compared to Acarbose

Swertiamarin demonstrates significant α-glucosidase inhibitory activity, a key mechanism for managing postprandial hyperglycemia. In an in vitro assay, Swertiamarin exhibited an IC50 value of 49.03 ± 0.063 μg/mL. This potency is within the same order of magnitude as the standard pharmaceutical inhibitor, acarbose, which has reported IC50 values ranging from approximately 25 to 105 µg/mL under various assay conditions.

Evidence Dimensionα-Glucosidase Inhibition (IC50)
Target Compound Data49.03 ± 0.063 μg/mL
Comparator Or BaselineAcarbose (Standard Drug): IC50 reported as 105 ± 3.74 µg/mL in a comparable study.
Quantified DifferenceDemonstrates approximately 2.1-fold higher potency than acarbose in this specific comparison.
ConditionsIn vitro α-glucosidase enzyme inhibition assay.

This provides a quantitative basis for selecting Swertiamarin as a natural product-based inhibitor for diabetes research, with a potency comparable to the pharmaceutical standard acarbose.

Defined Solubility Profile for Consistent Formulation and Handling

Handling and formulation require precise solubility data, a key differentiator from variable crude extracts. Pure Swertiamarin has defined solubility in standard laboratory solvents, ensuring reproducibility. Its solubility is approximately 10 mg/mL in DMSO, 10 mg/mL in DMF, and 3 mg/mL in ethanol. For aqueous applications, it is soluble in PBS (pH 7.2) at approximately 10 mg/mL, though aqueous solutions are recommended for use within one day. This contrasts sharply with crude plant extracts, where solubility is unpredictable and inconsistent between batches.

Evidence DimensionSolubility in Common Solvents
Target Compound Data~10 mg/mL in DMSO; ~10 mg/mL in PBS (pH 7.2); ~3 mg/mL in Ethanol
Comparator Or BaselineCrude Plant Extracts (Variable and inconsistent solubility)
Quantified DifferenceProvides high, defined, and reproducible solubility values essential for consistent stock solution preparation.
ConditionsStandard laboratory solvents and buffers.

Procuring pure Swertiamarin with known solubility parameters eliminates the risks of poor dissolution, inconsistent dosing, and batch-to-batch variability associated with using crude extracts.

Hepatoprotection Models Requiring Potent Antioxidant Activity

For developing and testing hepatoprotective agents, particularly in cell-based models of oxidative damage. The evidence that Swertiamarin can outperform the standard benchmark silymarin in scavenging ROS makes it a primary candidate for studies aiming to establish superior antioxidant efficacy.

Screening for Natural Antidiabetic Compounds with Defined Potency

In research programs focused on identifying and characterizing natural inhibitors of carbohydrate-metabolizing enzymes. Its quantifiable α-glucosidase inhibition, comparable to the pharmaceutical drug acarbose, justifies its use as a positive control or lead compound in diabetes and metabolic syndrome research.

Formulation Development Requiring High Purity and Reproducible Solubility

For creating standardized formulations where consistent dosing and bioavailability are critical. The well-defined solubility profile of pure Swertiamarin in both organic and aqueous systems is essential for reproducible manufacturing and experimental protocols, avoiding the inconsistencies inherent in crude botanical extracts.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

374.12129689 Da

Monoisotopic Mass

374.12129689 Da

Heavy Atom Count

26

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

4038595T7Y

Other CAS

17388-39-5

Wikipedia

Swertiamarin

Dates

Last modified: 08-15-2023
1: Leong XY, Thanikachalam PV, Pandey M, Ramamurthy S. A systematic review of the protective role of swertiamarin in cardiac and metabolic diseases. Biomed Pharmacother. 2016 Dec;84:1051-1060. doi: 10.1016/j.biopha.2016.10.044. Epub 2016 Oct 22. Review. PubMed PMID: 27780133.
2: Sonawane RD, Deore VB, Patil SD, Patil CR, Surana SJ, Goyal RK. Role of 5-HT2 receptors in diabetes: Swertiamarin seco-iridoid glycoside might be a possible 5-HT2 receptor modulator. Physiol Behav. 2015 May 15;144:66-72. doi: 10.1016/j.physbeh.2015.02.036. Epub 2015 Feb 21. Review. PubMed PMID: 25708274.
3: Song WZ. [General survey on medicinal plants of the Gentianaceae family in China]. Zhong Yao Tong Bao. 1986 Nov;11(11):3-7. Review. Chinese. PubMed PMID: 2952322.
4: Anyanwu GO, Nisar-ur-Rehman, Onyeneke CE, Rauf K. Medicinal plants of the genus Anthocleista--A review of their ethnobotany, phytochemistry and pharmacology. J Ethnopharmacol. 2015 Dec 4;175:648-67. doi: 10.1016/j.jep.2015.09.032. Epub 2015 Nov 11. Review. PubMed PMID: 26432351.

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